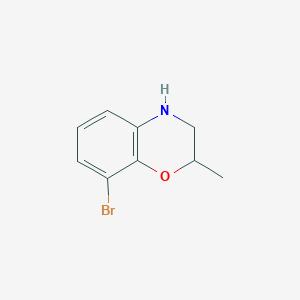

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound with the molecular formula C9H10BrNO and a molecular weight of 228.09 g/mol . It is a member of the benzoxazine family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the bromination of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine. This can be achieved through a one-pot reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyl-3,4-dihydro-2H-1,4-benzoxazine.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution Products: Various substituted benzoxazines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives such as benzoxazine oxides.

Reduction Products: Reduced forms of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 3,4-dihydro-2H-1,4-benzoxazine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications at the 2-position of the benzoxazine ring can enhance the compound's affinity for specific biological targets like serotonin receptors. A notable derivative demonstrated high affinity for the serotonin-3 receptor with a Ki value of 0.019 nM, suggesting potential use in cancer therapies targeting these pathways .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects. Its ability to act as a serotonin receptor antagonist positions it as a candidate for treating anxiety and depression. The structure-activity relationship studies indicate that specific substitutions can improve receptor binding and antagonistic activity .

Biological Research Applications

Biological Activity Studies

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has been involved in studies assessing its antimicrobial and antifungal activities. The presence of bromine in the structure is believed to enhance its biological efficacy by increasing lipophilicity and facilitating interaction with microbial cell membranes.

Bioorthogonal Chemistry

The compound is also being explored in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes. Its reactive sites can be utilized for conjugation with various biomolecules, enabling tracking and imaging applications in cellular studies.

Material Science Applications

Polymer Chemistry

In materials science, this compound serves as a building block for synthesizing advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Recent studies have shown that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .

Nanotechnology

The compound's unique properties are also being investigated for applications in nanotechnology. Its derivatives can be functionalized to create nanomaterials with specific functionalities for use in drug delivery systems or as catalysts in chemical reactions.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Activity | Evaluated derivatives for serotonin receptor binding | Endo-6-chloro derivative showed high affinity (Ki = 0.019 nM) |

| Neuropharmacological Effects | Investigated as potential antidepressant | Demonstrated effective antagonism at serotonin receptors |

| Antimicrobial Studies | Assessed against various pathogens | Exhibited significant antifungal properties |

| Polymer Development | Explored as a precursor for advanced materials | Enhanced thermal stability and mechanical properties |

Wirkmechanismus

The mechanism of action of 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound can inhibit or activate certain biochemical pathways, leading to its therapeutic effects in medicinal applications .

Vergleich Mit ähnlichen Verbindungen

- 7-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine

- 8-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine

- 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Comparison: 8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity profiles and binding affinities, making it suitable for specific applications in medicinal chemistry and materials science .

Biologische Aktivität

8-Bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, including anticancer, antioxidant, and receptor antagonistic activities, supported by various studies and findings.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

This structure incorporates a bromine atom at the 8-position and a methyl group at the 2-position of the benzoxazine ring, influencing its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazine derivatives as anticancer agents. For example, a study evaluated several 2,3-dihydro-1,4-benzoxazines for their ability to inhibit angiogenesis and cancer cell proliferation. Among these, compounds with specific substitutions exhibited significant activity against various cancer cell lines, with IC50 values ranging from 7.84 to 16.2 µM against lines such as PC-3 and MDA-MB-231 .

Table 1: Anticancer Activity of Benzoxazine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | TBD | Inhibition of angiogenesis |

| 4-NH₂ substituted derivative | PC-3 | 7.84 | Estrogen receptor modulation |

| Unsubstituted derivative | MIA PaCa-2 | >50 | Non-specific |

Antioxidant Activity

Benzoxazines are also recognized for their antioxidant properties. A study on novel benzoxazine hybrids demonstrated their capacity to reduce reactive oxygen species (ROS) levels in human fibroblasts. The most effective compounds were shown to induce antioxidant gene expression significantly .

Receptor Antagonistic Activity

The compound has been evaluated for its activity as a serotonin-3 (5-HT3) receptor antagonist. A series of derivatives were synthesized and tested for binding affinity to the 5-HT3 receptor. The introduction of specific substituents at the benzoxazine ring significantly enhanced antagonistic activity. For instance, a derivative with a Ki value of 0.019 nM exhibited potent receptor antagonism and long-lasting effects in vivo .

Table 2: Receptor Binding Affinity of Benzoxazine Derivatives

| Compound | Ki (nM) | Receptor Type | Duration of Action |

|---|---|---|---|

| Endo-6-chloro derivative | 0.019 | 5-HT3 | Long-lasting |

| 8-Bromo derivative | TBD | 5-HT3 | TBD |

Case Studies

- Anticancer Efficacy : A study investigated the effect of various benzoxazine derivatives on cancer cell lines. The results indicated that modifications at specific positions on the benzoxazine ring could significantly enhance anticancer efficacy.

- Receptor Interaction : Research focusing on the interaction of benzoxazines with serotonin receptors demonstrated that structural modifications could lead to enhanced binding affinities and prolonged pharmacological effects.

Eigenschaften

IUPAC Name |

8-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c1-6-5-11-8-4-2-3-7(10)9(8)12-6/h2-4,6,11H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGRVNMAXPWMNPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.